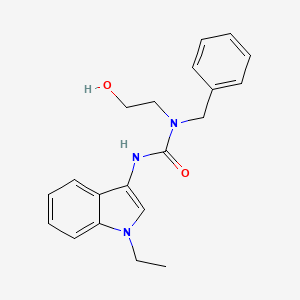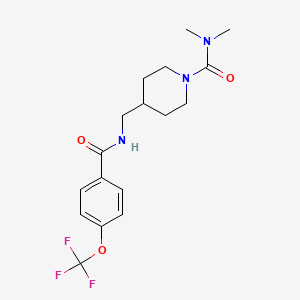![molecular formula C18H13N3O2S B2386876 N-((5-(Furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazol-6-carboxamid CAS No. 2309751-99-1](/img/structure/B2386876.png)
N-((5-(Furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazol-6-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is an organic compound that belongs to the class of aralkylamines This compound is characterized by the presence of a furan ring, a pyridine ring, and a benzo[d]thiazole moiety
Wissenschaftliche Forschungsanwendungen
N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets, contributing to its overall effect.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These activities are typically the result of the compound interacting with its targets, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse biological activities . The compound’s effects on these pathways could contribute to its overall biological activity.
Pharmacokinetics
Similar compounds have been found to interact with cytochrome p450 2a6 , which plays a crucial role in drug metabolism. This interaction could potentially influence the compound’s bioavailability.
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound could have a significant impact on cellular processes.
Action Environment
It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the radical bromination of the methyl group of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This intermediate is then converted into the corresponding phosphonate using triethyl phosphite at elevated temperatures (around 130°C). Further reactions involve condensation with various aldehydes and subsequent desilylation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the furan and pyridine rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaH in tetrahydrofuran (THF), KOtBu in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(furan-2-yl)pyridine derivatives: These compounds share the furan and pyridine rings but may differ in other substituents.
Benzo[d]thiazole derivatives: Compounds with the benzo[d]thiazole moiety but different functional groups attached.
Pyrazole-furan hybrids: These compounds contain both pyrazole and furan rings and have shown similar biological activities.
Uniqueness
N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is unique due to its specific combination of furan, pyridine, and benzo[d]thiazole rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-18(13-3-4-15-17(7-13)24-11-21-15)20-9-12-6-14(10-19-8-12)16-2-1-5-23-16/h1-8,10-11H,9H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWXOZAPHOPOSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3,4-dichlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386795.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2386798.png)


![methyl 2-[1-(6-chloropyridin-3-yl)-N-phenylformamido]butanoate](/img/structure/B2386802.png)
![(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]propanoic acid](/img/structure/B2386803.png)
![N-(5-(4-methylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2386805.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2386807.png)
![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2386808.png)
![3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2386812.png)
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2386814.png)


